molecular formula C19H20N4OS B14928677 [2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(1,5-dimethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B14928677
M. Wt: 352.5 g/mol
InChI Key: NJTDKXBPVGRTQL-UHFFFAOYSA-N
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Description

The compound 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is a complex heterocyclic molecule that features a pyrazole ring, a quinoline ring, and a thiazinane ring

Chemical Reactions Analysis

Types of Reactions

The compound 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The pyrazole and quinoline rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives of the compound.

Scientific Research Applications

The compound 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE
  • 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE

Uniqueness

The uniqueness of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4OS/c1-13-16(12-20-22(13)2)18-11-15(14-5-3-4-6-17(14)21-18)19(24)23-7-9-25-10-8-23/h3-6,11-12H,7-10H2,1-2H3

InChI Key

NJTDKXBPVGRTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4

Origin of Product

United States

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